Serum Half-Life of MK-7 vs. MK-4: A 48-Fold Difference Driving Dosing Frequency and Formulation Strategy
The serum half-life is a primary determinant of dosing frequency and sustained tissue exposure. MK-7 (CAS 2124-57-4) demonstrates a dramatically extended half-life compared to MK-4. The quantified difference is approximately 48-fold, directly impacting the design of dosing regimens and formulations. MK-7's long half-life enables once-daily or less frequent dosing, while MK-4's rapid clearance necessitates multiple daily doses [1].
| Evidence Dimension | Serum Half-Life |
|---|---|
| Target Compound Data | Approximately 72 hours (3 days) |
| Comparator Or Baseline | Menaquinone-4 (MK-4): Approximately 1.5 hours |
| Quantified Difference | MK-7 half-life is ~48 times longer than MK-4 (72 h / 1.5 h = 48-fold difference) |
| Conditions | In vivo human pharmacokinetic studies, measured in serum/plasma. |
Why This Matters
The 48-fold longer half-life of MK-7 directly reduces dosing frequency, simplifies formulation (e.g., once-daily capsules vs. multiple daily doses), and supports more stable plasma concentrations for consistent target engagement.
- [1] Natural Field Co., Ltd. Differences Between Vitamin K2 MK-4 and MK-7 and Guide to End-Use Applications. 2026. View Source
